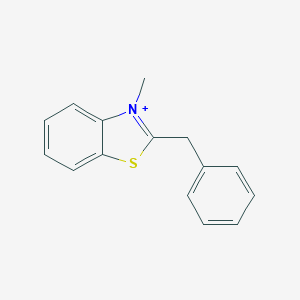

2-Benzyl-3-methyl-1,3-benzothiazol-3-ium

Description

BenchChem offers high-quality 2-Benzyl-3-methyl-1,3-benzothiazol-3-ium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzyl-3-methyl-1,3-benzothiazol-3-ium including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H14NS+ |

|---|---|

Molecular Weight |

240.3g/mol |

IUPAC Name |

2-benzyl-3-methyl-1,3-benzothiazol-3-ium |

InChI |

InChI=1S/C15H14NS/c1-16-13-9-5-6-10-14(13)17-15(16)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3/q+1 |

InChI Key |

JNVJIBRZZZLGHI-UHFFFAOYSA-N |

SMILES |

C[N+]1=C(SC2=CC=CC=C21)CC3=CC=CC=C3 |

Canonical SMILES |

C[N+]1=C(SC2=CC=CC=C21)CC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Benzyl-3-methyl-1,3-benzothiazol-3-ium iodide (CAS 16622-21-2)

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Inferred

This technical guide provides a comprehensive overview of 2-Benzyl-3-methyl-1,3-benzothiazol-3-ium iodide, a heterocyclic compound belonging to the benzothiazolium salt family. It is imperative to state at the outset that while foundational information for this specific molecule is available, a detailed public record of its experimental properties, spectral data, and specific biological applications is limited. Therefore, this guide will present the established data for 2-Benzyl-3-methyl-1,3-benzothiazol-3-ium iodide and supplement it with a robust analysis of closely related benzothiazolium analogs. This approach is designed to offer researchers a predictive framework and a solid foundation for further investigation into this promising, yet under-characterized, chemical entity.

Section 1: Core Molecular Identity

2-Benzyl-3-methyl-1,3-benzothiazol-3-ium iodide is a quaternary ammonium salt characterized by a benzothiazole core, N-methyl substitution, and a benzyl group at the 2-position, with iodide as the counter-ion.[1]

| Property | Value | Source |

| CAS Number | 16622-21-2 | [1] |

| Molecular Formula | C15H14INS | [1] |

| Molecular Weight | 367.25 g/mol | [1] |

| IUPAC Name | 2-benzyl-3-methyl-1,3-benzothiazol-3-ium iodide | [1] |

| SMILES | [I-].C[N+]1=C(CC2=CC=CC=C2)SC2=CC=CC=C12 | [1] |

| InChIKey | CPUOVEUALXBVDP-UHFFFAOYSA-M | [1] |

Section 2: Physicochemical Properties - An Analog-Based Postulation

Many benzothiazolium salts exist as crystalline solids at room temperature. For instance, various 2-amino-3-substituted-1,3-benzothiazol-3-ium iodides are described as light yellow powders with melting points ranging from 182°C to 258°C, depending on the substitution pattern.[2] The solubility of benzothiazolium-based ionic liquids has been shown to be dependent on both the cation and the anion, with many exhibiting good solubility in water and acetone.[3] It is plausible that 2-Benzyl-3-methyl-1,3-benzothiazol-3-ium iodide would also be a solid with some degree of solubility in polar organic solvents.

Section 3: Synthesis Strategies - A Generalized Approach

While a specific, detailed protocol for the synthesis of 2-Benzyl-3-methyl-1,3-benzothiazol-3-ium iodide is not explicitly documented in the provided search results, the synthesis of analogous benzothiazolium salts typically follows a well-established chemical pathway involving the quaternization of a benzothiazole nitrogen.

A general and highly probable synthetic route would involve a two-step process:

-

Synthesis of the Benzothiazole Precursor: The initial step would likely be the synthesis of 2-benzylbenzothiazole. This can be achieved through the condensation of 2-aminothiophenol with phenylacetic acid or a derivative thereof.[4]

-

N-Alkylation (Quaternization): The resulting 2-benzylbenzothiazole would then undergo N-alkylation using an appropriate methylating agent. Given the iodide counter-ion in the final product, methyl iodide would be the most logical choice for this step. The lone pair of electrons on the nitrogen atom of the benzothiazole ring would act as a nucleophile, attacking the electrophilic methyl group of methyl iodide in an SN2 reaction to form the quaternary ammonium salt.[2][5]

Conceptual Experimental Workflow:

Caption: Conceptual workflow for the synthesis of 2-Benzyl-3-methyl-1,3-benzothiazol-3-ium iodide.

Section 4: Spectroscopic Characterization - An Anticipated Profile

Although specific spectral data for 2-Benzyl-3-methyl-1,3-benzothiazol-3-ium iodide is not available, we can predict the key features that would be observed in its NMR, IR, and Mass spectra based on its structure and data from similar compounds.[2][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzothiazole and benzyl rings, likely in the range of 7-8 ppm. A singlet corresponding to the N-methyl protons would appear further upfield, and a singlet for the benzylic methylene (-CH2-) protons would also be present. The integration of these signals would correspond to the number of protons in each environment. For example, the ¹H NMR spectrum of 3-benzyl-5-ethoxybenzo[d]thiazol-2(3H)-iminium bromide shows characteristic peaks for the aromatic and benzylic protons.[7]

-

¹³C NMR: The carbon NMR spectrum would display signals for all 15 carbon atoms in the molecule. The aromatic carbons would resonate in the downfield region (typically 110-150 ppm). The carbons of the N-methyl and benzylic methylene groups would appear at higher field.

Infrared (IR) Spectroscopy:

The IR spectrum would likely exhibit characteristic absorption bands for:

-

Aromatic C-H stretching vibrations (around 3000-3100 cm⁻¹).

-

Aromatic C=C stretching vibrations (in the region of 1450-1600 cm⁻¹).

-

C-N stretching vibrations.

-

The spectrum of a related compound, N-methyl Benzothiazolium Iodide, shows these characteristic peaks.[6]

Mass Spectrometry (MS):

In a mass spectrum, the molecule would be expected to show a prominent peak for the cationic fragment (C15H14NS⁺), which has a calculated mass of approximately 240.08 Da. The intact molecular ion is not typically observed in mass spectrometry for ionic compounds. Instead, the cation and anion are detected separately.

Section 5: Reactivity and Potential Applications

The reactivity of 2-Benzyl-3-methyl-1,3-benzothiazol-3-ium iodide is dictated by the electrophilic nature of the benzothiazolium ring and the potential for reactions involving the benzyl group.

Potential Reactivity:

-

Nucleophilic Attack: The C2 carbon of the benzothiazolium ring is known to be electrophilic and susceptible to nucleophilic attack.[8]

-

Deprotonation: The protons on the N-methyl and benzylic methylene groups could potentially be abstracted by a strong base, leading to the formation of a carbene or ylide, which are reactive intermediates.

Potential Applications in Research and Development:

Benzothiazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[4][9] While the specific bioactivity of 2-Benzyl-3-methyl-1,3-benzothiazol-3-ium iodide has not been reported, its structural motifs suggest several promising avenues for investigation.

-

Anticancer Activity: Numerous benzothiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including breast, colon, and leukemia.[10] Some compounds act by arresting the cell cycle and inducing apoptosis. The presence of the benzyl group in the target molecule could enhance its lipophilicity and potentially its interaction with biological targets. Novel 3-benzylbenzo[d]thiazol-2(3H)-iminium salts have been investigated as potential DNA benzylating agents with cytotoxic effects.[11]

-

Antimicrobial Agents: The benzothiazole scaffold is a common feature in compounds with antibacterial and antifungal properties.[3][12] The cationic nature of the benzothiazolium ring could facilitate interaction with negatively charged bacterial cell membranes, a mechanism observed in other cationic antimicrobials.

Logical Relationship of Benzothiazole Core to Biological Activity:

Caption: Relationship between the benzothiazole core and its potential biological applications.

Section 6: Conclusion and Future Directions

2-Benzyl-3-methyl-1,3-benzothiazol-3-ium iodide represents a molecule of interest within the broader, pharmacologically significant class of benzothiazolium salts. While specific experimental data for this compound is currently scarce in the public domain, this guide has provided a comprehensive overview based on its known structural identity and a comparative analysis of related compounds.

Future research should focus on:

-

Definitive Synthesis and Characterization: A detailed, peer-reviewed synthesis protocol and full spectroscopic characterization (NMR, IR, MS) are essential to confirm its structure and purity.

-

Physicochemical Profiling: Experimental determination of its melting point, solubility in various solvents, and stability under different conditions will provide crucial data for its handling and application.

-

Biological Screening: A thorough investigation of its cytotoxic, antimicrobial, and other potential biological activities is warranted to uncover its therapeutic potential.

This technical guide serves as a foundational resource to stimulate and guide such future investigations into the properties and applications of 2-Benzyl-3-methyl-1,3-benzothiazol-3-ium iodide.

References

-

Matrix Fine Chemicals. 2-BENZYL-3-METHYL-1,3-BENZOTHIAZOL-3-IUM IODIDE | CAS 16622-21-2. [Link]

- Farshbaf, M., et al. (2018). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Research Journal of Pharmacy and Technology, 11(11), 4869-4874.

-

PubChem. Benzothiazolium, 3-ethyl-2-[(3-ethyl-2(3H)-benzothiazolylidene)methyl]-, iodide. [Link]

- Koca, M., et al. (2014). Cytotoxic activities of some benzothiazole-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 776-781.

- Koval'chuk, V., et al. (2023).

- Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.

- Kim, J., et al. (2015). Synthesis and crystal structure of (E)-2-benzyl-1,3-diphenylisothiouronium iodide.

- Bédé, L. A., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives.

-

NIST. Benzothiazole, 2-methyl-. [Link]

-

Asian Publication Corporation. Comparative NMR Spectral and Pharmacological Investigation of Some N1-(4-Substituted benzyl/butyl)-2-methyl-4-nitro-1H-imidazoles. [Link]

- Bahmani, A., et al. (2023). Novel 3-benzylbenzo[d]thiazol-2(3H)-iminium salts as potent DNA benzylating agents: design, synthesis, MTT assay, and DFT calculation. Pharmaceutical Chemistry Journal, 57(3), 323-333.

- Alang, G., et al. (2010). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1′-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists, 2(4), 394-398.

- Wang, Y., et al. (2018). Novel 3-Methyl-2-alkylthio Benzothiazolyl-Based Ionic Liquids: Synthesis, Characterization, and Antibiotic Activity. Molecules, 23(8), 2009.

-

NIST. Benzothiazolium compounds: 3-ethyl-2-[3-(3-ethyl-2-benzothiazolinylidene)-2-methylpropenyl]-iodide. [Link]

- Atac, A., et al. (2020). FTIR, Raman and DFT studies on 2-[4-(4-ethylbenzamido)phenyl] benzothiazole and 2-[4-(4-nitrobenzamido)phenyl] benzothiazole. Journal of Molecular Structure, 1222, 128892.

-

Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons. [Link]

- Zhang, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1667.

- Google Patents.

-

Bahmani, A., et al. (2023). 1 H NMR spectrum of 3-benzyl-5-ethoxybenzo[d]thiazol-2(3H)-iminium bromide (3i). ResearchGate. [Link]

-

PubChem. 2-Benzyl-3-methylbutanal. [Link]

-

University of Technology. Synthesis, Characterization and Biological Activity of benzothiazole Complexes. [Link]

-

PubChemLite. Benzothiazolium, 3-ethyl-2-methyl-5-phenyl-, iodide (C16H16NS). [Link]

-

SpectraBase. (2R)-BENZYL-2,3-DIHYDROXY-3-METHYLBUTANOATE - Optional[13C NMR]. [Link]

-

Matrix Fine Chemicals. 3-METHYL-1,3-BENZOTHIAZOL-3-IUM IODIDE | CAS 2786-31-4. [Link]

- Pal, D., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 13(46), 32415-32442.

-

Koval'chuk, V., et al. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. ResearchGate. [Link]

Sources

- 1. 2-BENZYL-3-METHYL-1,3-BENZOTHIAZOL-3-IUM IODIDE | CAS 16622-21-2 [matrix-fine-chemicals.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. jyoungpharm.org [jyoungpharm.org]

- 7. researchgate.net [researchgate.net]

- 8. Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives | Bédé | International Journal of Chemistry | CCSE [ccsenet.org]

- 9. researchgate.net [researchgate.net]

- 10. repository.bilkent.edu.tr [repository.bilkent.edu.tr]

- 11. View of Novel 3-benzylbenzo[d]thiazol-2(3H)-iminium salts as potent DNA benzylating agents: design, synthesis, MTT assay, and DFT calculation [ijbch.kaznu.kz]

- 12. office2.jmbfs.org [office2.jmbfs.org]

An In-depth Technical Guide to the Structure and Properties of the 3-methyl-2-(phenylmethyl)benzothiazolium Cation

Abstract

The 3-methyl-2-(phenylmethyl)benzothiazolium cation is a heterocyclic organic compound of significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its molecular structure, synthesis, and characterization. We delve into the nuanced stereochemistry and electronic properties that dictate its reactivity and potential applications. Detailed, field-tested protocols for its synthesis and purification are presented, alongside a thorough analysis of the spectroscopic techniques required for its structural elucidation. This document is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals engaged in the study and application of benzothiazolium-based compounds.

Introduction to Benzothiazolium Salts

Benzothiazole is a bicyclic heterocyclic compound composed of a benzene ring fused to a thiazole ring. The benzothiazolium scaffold, a quaternized derivative of benzothiazole, is a key pharmacophore present in numerous marketed drugs and biologically active compounds.[1][2] These salts are recognized for their diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][3][4]

The positive charge on the quaternary nitrogen atom and the overall electronic structure of the benzothiazolium ring system are pivotal to its chemical behavior. This inherent reactivity and the scaffold's ability to be readily functionalized make it a valuable building block in the synthesis of novel therapeutic agents and functional materials.[2][3] The subject of this guide, the 3-methyl-2-(phenylmethyl)benzothiazolium cation, represents a specific yet important member of this class, featuring a methyl group at the 3-position and a benzyl (phenylmethyl) group at the 2-position.

Molecular Structure and Properties

The core of the 3-methyl-2-(phenylmethyl)benzothiazolium cation consists of the fused benzothiazole ring system. The quaternization of the nitrogen atom by a methyl group introduces a permanent positive charge, significantly influencing the molecule's electronic distribution and reactivity.

Key Structural Features:

-

Planarity: The benzothiazole ring system is largely planar.

-

C2-Carbon: The carbon atom at the 2-position is electrophilic, a key feature in its chemical reactivity and its role as a carbon Lewis acid.[5]

-

Substituents: The methyl group at the N3 position and the phenylmethyl (benzyl) group at the C2 position define the specific properties of this cation. The benzyl group, in particular, can influence the steric environment around the reactive C2 center and participate in π-stacking interactions.

The molecular formula for the cation is C15H14NS+. When paired with an iodide anion, the resulting salt has a molecular weight of 367.25 g/mol .[6]

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

// Benzene Ring C1 [label="C", pos="1,1!"]; C2 [label="C", pos="2,1!"]; C3 [label="C", pos="2.5,0.134!"]; C4 [label="C", pos="2,-0.732!"]; C5 [label="C", pos="1,-0.732!"]; C6 [label="C", pos="0.5,0.134!"];

// Thiazole Ring N1 [label="N+", pos="-0.866,0.5!", fontcolor="#EA4335"]; C7 [label="C", pos="-0.866,-0.5!"]; S1 [label="S", pos="0,-1.5!", fontcolor="#FBBC05"];

// Phenylmethyl (Benzyl) Group C8 [label="CH₂", pos="-2.2,0.5!"]; C9 [label="C", pos="-3.2,1.2!"]; C10 [label="C", pos="-4.2,0.8!"]; C11 [label="C", pos="-4.9,1.6!"]; C12 [label="C", pos="-4.5,2.8!"]; C13 [label="C", pos="-3.5,3.2!"]; C14 [label="C", pos="-2.8,2.4!"];

// Methyl Group C15 [label="CH₃", pos="0.5,1.8!"];

// Benzene Ring Bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];

// Thiazole Ring Bonds C6 -- N1 [label=""]; N1 -- C7 [label=""]; C7 -- S1 [label=""]; S1 -- C5 [label=""]; C7 -- C6 [label=""];

// Benzyl Group Bonds N1 -- C8 [label=""]; C8 -- C9 [label=""]; C9 -- C10 [label=""]; C10 -- C11 [label=""]; C11 -- C12 [label=""]; C12 -- C13 [label=""]; C13 -- C14 [label=""]; C14 -- C9 [label=""];

// Methyl Group Bond C1 -- C15 [label=""];

} caption: "Chemical Structure of 3-methyl-2-(phenylmethyl)benzothiazolium Cation"

Synthesis and Purification

The synthesis of 3-methyl-2-(phenylmethyl)benzothiazolium salts typically involves a two-step process starting from 2-mercaptobenzothiazole or a related precursor. The general strategy involves S-alkylation followed by N-alkylation.

General Synthesis Pathway

A common synthetic route involves the reaction of a 2-alkylthiobenzothiazole with a methylating agent.[7] This process quaternizes the nitrogen atom, leading to the formation of the desired benzothiazolium salt.

// Nodes Start [label="2-Mercaptobenzothiazole (MBT)"]; Step1 [label="Step 1: S-Alkylation\n(Nucleophilic Substitution)\n+ Benzyl Bromide", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Intermediate [label="2-(Benzylthio)benzothiazole"]; Step2 [label="Step 2: N-Alkylation\n(Quaternization)\n+ Methylating Agent\n(e.g., Methyl Tosylate)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Product [label="3-methyl-2-(phenylmethyl)benzothiazolium salt", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; } caption: "General Synthesis Workflow for 3-methyl-2-(phenylmethyl)benzothiazolium Salts"

Detailed Experimental Protocol

This protocol is a representative example for the synthesis of a 3-methyl-2-alkylthio benzothiazolium salt, which can be adapted for the phenylmethyl derivative.[7][8]

Step 1: Synthesis of 2-(Benzylthio)benzothiazole

-

To a stirred solution of 2-mercaptobenzothiazole (1 equivalent) in a suitable solvent such as ethanol or acetone, add a base like potassium carbonate (1.1 equivalents).

-

Stir the mixture at room temperature for 30 minutes to form the thiolate anion.

-

Add benzyl bromide (1 equivalent) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux (e.g., 65°C) and monitor the reaction progress using thin-layer chromatography (TLC).[7]

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

-

Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 3-methyl-2-(phenylmethyl)benzothiazolium Tosylate

-

Dissolve the purified 2-(benzylthio)benzothiazole (1 equivalent) in a suitable solvent like acetonitrile.

-

Add methyl p-toluenesulfonate (methyl tosylate) (1.1 equivalents) to the solution.

-

Heat the mixture to reflux and stir for several hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture. The product, a 3-methyl-2-alkylthio benzothiazolium salt, will often precipitate from the solution.[7]

-

Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether) to remove unreacted starting materials, and dry under vacuum.

Self-Validation: The identity and purity of the final product must be confirmed through the characterization techniques outlined in the next section.

Structural Elucidation and Characterization

A combination of spectroscopic methods is essential for the unambiguous structural confirmation of the 3-methyl-2-(phenylmethyl)benzothiazolium cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is crucial for identifying the different proton environments in the molecule. Expected signals would include:

-

¹³C NMR: The carbon NMR spectrum provides information on the number and type of carbon atoms. Key signals would include the quaternary carbons of the benzothiazole ring, the N-methyl carbon, the methylene carbon, and the aromatic carbons.[10]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the cation, confirming its elemental composition. The spectrum will show a prominent peak corresponding to the mass of the [C15H14NS]⁺ cation.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present. Characteristic absorption bands for the benzothiazole ring, aromatic C-H bonds, and aliphatic C-H bonds would be expected.[9]

| Technique | Purpose | Expected Observations |

| ¹H NMR | Identifies proton environments | Distinct signals for methyl, methylene, and aromatic protons.[9] |

| ¹³C NMR | Identifies carbon skeleton | Signals corresponding to all unique carbon atoms in the molecule.[10] |

| Mass Spec (HRMS) | Confirms molecular formula | A peak corresponding to the exact mass of the [C15H14NS]⁺ cation. |

| IR Spectroscopy | Identifies functional groups | Characteristic peaks for aromatic and aliphatic C-H and C=C/C=N bonds.[9] |

Applications in Drug Development and Research

The benzothiazole scaffold is of great interest in drug discovery.[1][11] Benzothiazole derivatives have been patented for a wide range of therapeutic applications, with a particular focus on cancer research.[1] The 3-methyl-2-(phenylmethyl)benzothiazolium cation, as part of the broader class of benzothiazolium salts, holds potential in several areas:

-

Antimicrobial Agents: Benzothiazolium-based ionic liquids have demonstrated notable antibiotic activity.[7][8] The cationic nature of the molecule can facilitate interaction with negatively charged bacterial cell membranes.

-

Anticancer Agents: Many benzothiazole derivatives have been investigated for their antitumor properties.[3][9][11] The mechanism often involves intercalation with DNA or inhibition of key enzymes like topoisomerase.

-

Fluorescent Probes: The conjugated π-system of the benzothiazolium ring can impart fluorescent properties.[12] These molecules can be developed as probes for biological imaging or as sensors.

-

Carbon Lewis Acids in Catalysis: N-Methyl-benzothiazolium salts have been shown to act as carbon-centered Lewis acids, capable of activating Si-H bonds and catalyzing hydrosilylation reactions.[5] This opens avenues for their use in synthetic organic chemistry.

// Central Node Cation [label="3-methyl-2-(phenylmethyl)\nbenzothiazolium Cation", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Application Nodes Antimicrobial [label="Antimicrobial Agents"]; Anticancer [label="Anticancer Therapeutics"]; Fluorescence [label="Fluorescent Probes & Imaging"]; Catalysis [label="Lewis Acid Catalysis"];

// Edges Cation -> Antimicrobial; Cation -> Anticancer; Cation -> Fluorescence; Cation -> Catalysis; } caption: "Potential Application Areas for the Benzothiazolium Cation"

Conclusion

The 3-methyl-2-(phenylmethyl)benzothiazolium cation is a structurally well-defined entity with significant potential for application in both medicinal chemistry and materials science. Its synthesis is achievable through established chemical pathways, and its structure can be rigorously confirmed using standard analytical techniques. The inherent properties of the benzothiazolium core, combined with the specific substitutions at the N3 and C2 positions, provide a versatile platform for the design of novel functional molecules. Further research into this and related compounds is warranted to fully explore their therapeutic and technological capabilities.

References

-

PubChem. (n.d.). 3-Methyl-2-benzothiazolone hydrazone hydrochloride. Retrieved from National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate. Retrieved from National Center for Biotechnology Information. [Link]

-

Zhang, T., Yang, F., & Chen, Y. (2018). Novel 3-Methyl-2-alkylthio Benzothiazolyl-Based Ionic Liquids: Synthesis, Characterization, and Antibiotic Activity. Molecules, 23(8), 2011. [Link]

-

PubChem. (n.d.). Benzothiazolium, 3-ethyl-2-methyl-5-phenyl-, iodide. Retrieved from National Center for Biotechnology Information. [Link]

-

Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Emary, T. I. (2012). Synthesis and Antitumor Evaluation of New Heterocycles Derived from 3-Methyl-2-benzothiazolinone Hydrazone. Journal of the Brazilian Chemical Society, 23(7), 1356-1363. [Link]

-

Pramanik, A., Singh, A. K., Lodhi, Y. K., Faseela, F., & Nagalakshmi, R. (2021). Broadband THz wave generation in organic benzothiazolium crystals at MHz repetition rates. Crystal Research and Technology, 56(3), 2000185. [Link]

-

Law, C. S. W., & Yeong, K. Y. (2022). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Expert Opinion on Therapeutic Patents, 32(3), 299-315. [Link]

-

Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link]

-

Zhang, T., Yang, F., & Chen, Y. (2018). Novel 3-Methyl-2-alkylthio Benzothiazolyl-Based Ionic Liquids: Synthesis, Characterization, and Antibiotic Activity. Molecules, 23(8), 2011. [Link]

-

Ballester, F. J., et al. (2021). Newly synthesized benzothiazolyl-1,2,3-triazole derivatives: Intramolecular charge transfer tuning, solvatofluorochromism and antiproliferative properties. Dyes and Pigments, 195, 109701. [Link]

-

Singh, S. (2021). Note on Benzothiazole used in Modern Day Drug Designing and Development. Drug Designing: Open Access, 10(3), 1000219. [Link]

-

El-Sayed, N. N. E., et al. (2022). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 12(12), 7246-7266. [Link]

-

Alang, G., et al. (2010). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1′-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists, 2(4), 394-398. [Link]

-

Scott, D. J., et al. (2016). N-Methyl-Benzothiazolium Salts as Carbon Lewis Acids for Si–H σ-Bond Activation and Catalytic (De)hydrosilylation. Angewandte Chemie International Edition, 55(46), 14342-14346. [Link]

-

El-Gohary, N. S., & Shaaban, M. R. (2020). Synthesis and biological assessment of new benzothiazolopyridine and benzothiazolyl-triazole derivatives as antioxidant and antibacterial agents. Journal of the Iranian Chemical Society, 17(10), 2639-2651. [Link]

-

Wagner, K. M., et al. (2019). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PLoS ONE, 14(10), e0223915. [Link]

Sources

- 1. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. jyoungpharm.org [jyoungpharm.org]

- 5. researchgate.net [researchgate.net]

- 6. Benzothiazolium, 3-methyl-2-(phenylmethyl)-, iodide;16622-21-2 [abichem.com]

- 7. mdpi.com [mdpi.com]

- 8. Novel 3-Methyl-2-alkylthio Benzothiazolyl-Based Ionic Liquids: Synthesis, Characterization, and Antibiotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Reactivity of the C2-Benzyl Group in Benzothiazolium Salts

Preamble: The Benzothiazolium Core as a Privileged Scaffold

In the landscape of modern medicinal chemistry and organic synthesis, the benzothiazole motif is a cornerstone.[1][2] Its rigid, bicyclic structure is a feature in numerous FDA-approved drugs and a vast array of compounds under investigation for therapeutic properties, including anticancer, antimicrobial, and neuroprotective activities.[2][3][4] The true synthetic versatility of this scaffold is unlocked upon quaternization of the thiazole nitrogen, forming the benzothiazolium salt. This transformation dramatically alters the electronic landscape of the molecule, activating the C2 position and rendering it a hub of chemical reactivity.[5][6] While various substituents at C2 have been explored, the C2-benzyl group presents a unique and powerful handle for molecular elaboration, primarily due to the pronounced acidity of its benzylic protons. This guide provides a detailed exploration of the synthesis, reactivity, and synthetic utility of the C2-benzyl group in benzothiazolium salts, offering field-proven insights for researchers in drug discovery and synthetic methodology development.

Activating the Core: Synthesis of 2-Benzylbenzothiazolium Salts

The foundation of studying the C2-benzyl group's reactivity lies in the robust synthesis of the parent benzothiazolium salts. The most reliable and modular approach involves a two-step sequence: first, the formation of the neutral 2-benzylbenzothiazole, followed by N-alkylation to generate the desired quaternary salt. This strategy allows for variation at both the N3-position and the benzyl group.

Workflow: Synthesis of N-Alkyl-2-benzylbenzothiazolium Salts

Below is a logical workflow for the synthesis, beginning with commercially available precursors.

Caption: General workflow for the synthesis of target benzothiazolium salts.

Experimental Protocol: Synthesis of 3-Methyl-2-benzylbenzothiazolium Iodide

This protocol details a representative synthesis. The choice of a methyl group at the N3 position is common due to the high reactivity of methyl iodide and minimal steric hindrance.

Step 1: Synthesis of 2-Benzylbenzothiazole

-

To a flask equipped with a mechanical stirrer and reflux condenser, add 2-aminothiophenol (1.0 eq) and phenylacetic acid (1.1 eq).

-

Add polyphosphoric acid (PPA) as both catalyst and solvent (approx. 10x the weight of the limiting reagent).

-

Heat the mixture to 130-140 °C with vigorous stirring for 4-6 hours, monitoring by TLC. Causality: The high temperature and acidic medium are necessary to drive the condensation and subsequent cyclization, which involves the formation of an amide intermediate followed by intramolecular dehydration.[7]

-

Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~8.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 2-benzylbenzothiazole.

Step 2: N-Methylation

-

Dissolve 2-benzylbenzothiazole (1.0 eq) in anhydrous acetonitrile (MeCN) or nitromethane.[8]

-

Add methyl iodide (1.5 eq) to the solution.

-

Stir the mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours. A precipitate will typically form. Causality: The lone pair on the thiazole nitrogen acts as a nucleophile, attacking the electrophilic methyl iodide in an Sₙ2 reaction. Acetonitrile is an ideal polar aprotic solvent that stabilizes the resulting charged product.

-

Cool the mixture, and collect the precipitate by filtration.

-

Wash the solid with cold diethyl ether to remove unreacted starting materials and dry under vacuum to yield the 3-methyl-2-benzylbenzothiazolium iodide salt.

| N-Alkyl Group | Alkylating Agent | Solvent | Typical Yield (%) |

| Methyl | Methyl Iodide | Acetonitrile | >90 |

| Ethyl | Ethyl Bromide | Nitromethane | 80-90 |

| Benzyl | Benzyl Bromide | Acetonitrile | 85-95 |

| Table 1. Representative yields for the N-quaternization of 2-benzylbenzothiazole. |

The Heart of Reactivity: Deprotonation and Ylide Formation

The cornerstone of the C2-benzyl group's reactivity is the acidity of its benzylic protons. The potent electron-withdrawing effect of the adjacent quaternary nitrogen atom significantly lowers the pKa of these C-H bonds, making them susceptible to deprotonation by even moderate bases. This deprotonation generates a crucial nucleophilic intermediate: a benzothiazole-derived ylide (or carbanion).

This ylide is resonance-stabilized, with the negative charge delocalized into both the benzothiazole ring and the attached phenyl ring, rendering it a soft and highly reactive nucleophile poised for carbon-carbon bond formation.

Caption: Mechanistic workflow for the condensation of the C2-benzyl ylide with an aldehyde.

Experimental Protocol: Synthesis of a 2-(4-Nitrostyryl)benzothiazolium Salt

-

In a round-bottom flask, suspend the 3-methyl-2-benzylbenzothiazolium iodide (1.0 eq) and 4-nitrobenzaldehyde (1.1 eq) in ethanol.

-

Add a catalytic amount of a suitable base, such as piperidine (0.1-0.2 eq).

-

Reflux the mixture for 2-4 hours. The reaction progress can often be visualized by a significant color change as the conjugated product forms.

-

Monitor the reaction by TLC. Causality: The base generates a steady-state concentration of the nucleophilic ylide, which is immediately trapped by the highly electrophilic 4-nitrobenzaldehyde. Ethanol is a good solvent for all components and the slightly polar nature facilitates the reaction.

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Collect the solid product by filtration, wash with cold ethanol and then diethyl ether, and dry under vacuum.

Data Presentation: Influence of Aldehyde Electronics on Reactivity

The electronic nature of the aromatic aldehyde has a predictable and profound impact on the reaction rate and yield. Electron-withdrawing groups (EWGs) on the aldehyde enhance its electrophilicity, accelerating the initial nucleophilic attack and generally leading to higher yields and shorter reaction times.

| Aldehyde Substituent (Ar') | Electronic Effect | Base | Typical Reaction Time | Typical Yield (%) |

| 4-NO₂ | Strong EWG | Piperidine | 1-2 hours | >90 |

| 4-CN | Strong EWG | Piperidine | 2-3 hours | 85-95 |

| 4-H | Neutral | Piperidine | 4-6 hours | 70-80 |

| 4-OCH₃ | Strong EDG | DBU | 8-12 hours | 50-65 |

| Table 2. Effect of aldehyde substituent on the condensation reaction with 3-methyl-2-benzylbenzothiazolium iodide. (Yields are illustrative, based on established chemical principles). |

Other Reactive Pathways and Considerations

While condensation is the primary mode of reactivity, the C2-benzyl group can participate in other transformations.

-

Oxidation: The benzylic methylene (-CH₂-) is susceptible to oxidation. Treatment with strong oxidizing agents can potentially convert it to a carbonyl group, yielding a 2-benzoylbenzothiazolium salt. This pathway requires careful selection of reagents to avoid degradation of the heterocyclic core.

-

Hydrolysis/Debenzylation: Under harsh basic or acidic conditions, particularly at elevated temperatures, cleavage of the C2-benzyl bond can occur. This is often an undesired side reaction but can be exploited under specific conditions. Similarly, hydrolysis can sometimes lead to N-dealkylation, particularly if the N-substituent is also a benzyl group. [9]

Conclusion: A Versatile Tool for Molecular Architects

The C2-benzyl group in benzothiazolium salts is a potent synthetic handle, activated by the quaternized nitrogen to serve as a precursor to a highly reactive nucleophilic ylide. This intermediate is the linchpin for robust carbon-carbon bond formation, most notably through condensation reactions with aldehydes to create complex, conjugated systems. For researchers and drug development professionals, understanding and controlling this reactivity provides a direct and efficient route to novel molecular architectures. By carefully selecting the N-substituent, reaction partners, and conditions, the C2-benzylbenzothiazolium scaffold can be leveraged to build libraries of diverse compounds for screening and development, solidifying its status as a privileged and powerful tool in modern organic synthesis.

References

-

S. A. T. F. A. G. G. T. A. T. H. Lang, "Benzothiazolium salts as reagents for the deoxygenative perfluoroalkylthiolation of alcohols," Beilstein Journal of Organic Chemistry, 2021. [Online]. Available: [Link]

-

S. A. T. F. A. G. G. T. A. T. H. Lang, "Benzothiazolium salts as reagents for the deoxygenative perfluoroalkylthiolation of alcohols," Beilstein Journal of Organic Chemistry, 2021. [Online]. Available: [Link]

-

V. Milata, L. F. Floch, "2-(4H-4-Oxo-benzopyran-3-yl)benzothiazolium Salts," Sciforum, 2005. [Online]. Available: [Link]

-

M. M. El-Sadek, M. A. El-Hashash, I. M. A. El-Deen, "Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs," RSC Advances, 2025. [Online]. Available: [Link]

-

S. K. Mohapatra et al., "Reductive dimerization of benzothiazolium salts," Organic & Biomolecular Chemistry, N/A. [Online]. Available: [Link]

-

L. A. Bédé et al., "Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives," International Journal of Chemistry, 2019. [Online]. Available: [Link]

-

D. Osmaniye et al., "Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents," Molecules, 2021. [Online]. Available: [Link]

-

L. V. Zorina, N. O. Yarosh, B. A. Shainyan, "Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives," Molecules, 2022. [Online]. Available: [Link]

-

M. Ingleson et al., "Dehydrosilylation of benzyl alcohol with benzothiazolium salts.," ResearchGate, 2016. [Online]. Available: [Link]

-

Organic Chemistry Portal, "Synthesis of benzothiazoles," N/A. [Online]. Available: [Link]

-

Y. Zi et al., "C-H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates," Organic Letters, 2020. [Online]. Available: [Link]

-

A. Gáplovský, P. Chabreček, V. Sutoris, "Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3," Chemical Papers, 1987. [Online]. Available: [Link]

-

S. N. Konchenko, "Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications," International Journal of Molecular Sciences, 2022. [Online]. Available: [Link]

-

M. G. McLaughlin et al., "A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation," Molecules, 2022. [Online]. Available: [Link]

-

J. Wang et al., "Benzothiazolines Acting as Carbanion and Radical Transfer Reagents in Carbon–Carbon Bond Construction," Molecules, 2025. [Online]. Available: [Link]

-

K. B. Powell et al., "SYNTHESIS AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-BENZOTHIAZOLIUM SALTS UPON APPLICATION WITH ALS CELLS AND THE EFFECTS OF THE TDP-43 PROTEIN," Georgia Journal of Science, 2023. [Online]. Available: [Link]

-

C. Tratrat, "Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents," Pharmaceuticals, 2023. [Online]. Available: [Link]

-

G. K. Prashanth et al., "Chapter 4: Synthesis, Properties, and Biological Applications of Benzothiazoles," Royal Society of Chemistry, 2024. [Online]. Available: [Link]

-

P. Prajapati, "Importance of Benzothiazole Motif in Modern Drug Discovery," Crimson Publishers, 2018. [Online]. Available: [Link]

-

A. Sharma, "Study of Benzothiazoles and its Pharmaceutical Importance," Bibliomed, N/A. [Online]. Available: [Link]

-

N. A. A. Rahim et al., "Current trends of benzothiazoles in drug discovery: a patent review (2015-2020)," Expert Opinion on Therapeutic Patents, 2021. [Online]. Available: [Link]

-

L. A. Bédé et al., "Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives," Canadian Center of Science and Education, 2019. [Online]. Available: [Link]

-

H. Singh, S. Singh, "Nucleophilic substitution reactions of benzothiazolium salts," Indian Journal of Chemistry, 1970. [Online]. Available: [Link]

-

M. M. El-Sadek et al., "Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs," RSC Advances, 2025. [Online]. Available: [Link]

-

S. Su et al., "Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells," Anticancer Research, 2017. [Online]. Available: [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. "SYNTHESIS AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-BENZOTHIAZOLIUM SAL" by Katelynn B. Powell*, Alisha Kennedy* et al. [digitalcommons.gaacademy.org]

- 4. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives | Bédé | International Journal of Chemistry | CCSE [ccsenet.org]

- 7. Benzothiazole synthesis [organic-chemistry.org]

- 8. sciforum.net [sciforum.net]

- 9. chemicalpapers.com [chemicalpapers.com]

A Deep Dive into N-benzyl and C-benzyl Benzothiazolium Isomers: A Technical Guide for Researchers

For Immediate Release

In the intricate world of heterocyclic chemistry, the benzothiazolium scaffold stands out as a privileged structure, forming the backbone of numerous compounds with significant applications in medicinal chemistry and materials science.[1][2][3] The strategic placement of substituents on this core structure can dramatically alter its physicochemical properties and biological activity. This guide provides an in-depth technical exploration of two key positional isomers: N-benzyl and C-benzyl benzothiazolium salts, offering a comparative analysis for researchers, scientists, and drug development professionals.

Introduction: The Significance of Isomerism in Benzothiazolium Chemistry

Benzothiazolium salts, characterized by a positively charged quaternary nitrogen atom within the benzothiazole ring system, are valued for their utility as fluorescent probes, photosensitizers, and precursors to bioactive molecules.[2][4][5] The introduction of a benzyl group can occur at two primary positions: on the nitrogen atom (N-benzyl, forming a 3-benzyl-1,3-benzothiazolium salt) or on the C2-carbon atom (C-benzyl, forming a 2-benzyl-1,3-benzothiazolium salt). This seemingly subtle difference in connectivity gives rise to distinct electronic and steric environments, profoundly influencing the molecule's behavior. Understanding these differences is paramount for the rational design of novel benzothiazolium-based compounds with tailored functionalities.[6]

Synthesis Strategies: Achieving Regioselectivity

The synthesis of N-benzyl and C-benzyl benzothiazolium isomers requires distinct synthetic approaches, with the choice of starting material and reaction conditions dictating the final product.

Synthesis of N-Benzyl Benzothiazolium Salts

The most common route to N-benzyl benzothiazolium salts involves the direct N-alkylation of a pre-formed benzothiazole ring. This is typically achieved by reacting a 2-substituted or unsubstituted benzothiazole with a benzyl halide, such as benzyl bromide or benzyl chloride.[7] The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the benzylic carbon and displacing the halide to form the quaternary ammonium salt.

Experimental Protocol: Synthesis of 3-Benzyl-1,3-benzothiazolium Bromide

-

Reaction Setup: To a solution of benzothiazole (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, add benzyl bromide (1.1 eq.).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 60-80 °C) for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the product often precipitates out of the solution. The solid can be collected by filtration, washed with a non-polar solvent like diethyl ether to remove unreacted starting materials, and dried under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed to obtain a purified product.

dot graph TD { A[Benzothiazole] --> B{Reaction with Benzyl Bromide}; B --> C[N-Alkylation]; C --> D[3-Benzyl-1,3-benzothiazolium Bromide]; }

Synthesis of N-Benzyl Benzothiazolium Salt

Synthesis of C-Benzyl Benzothiazolium Salts

The synthesis of C-benzyl benzothiazolium salts is more nuanced. Direct C-benzylation of the benzothiazolium ring is generally not feasible due to the electron-deficient nature of the C2-position. Therefore, the benzyl group is typically introduced prior to the formation of the benzothiazolium salt. One common strategy involves the synthesis of 2-benzylbenzothiazole, which is then quaternized at the nitrogen atom.

The synthesis of 2-benzylbenzothiazole can be achieved through the condensation of 2-aminothiophenol with phenylacetic acid or its derivatives.[8] Alternatively, modern cross-coupling methods can be employed.[9]

Experimental Protocol: Synthesis of 2-Benzyl-1,3-benzothiazolium Bromide

Step 1: Synthesis of 2-Benzylbenzothiazole

-

Reaction Setup: A mixture of 2-aminothiophenol (1.0 eq.) and phenylacetic acid (1.1 eq.) is heated, often in the presence of a dehydrating agent or catalyst like polyphosphoric acid (PPA).

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 150-200 °C) for several hours.

-

Work-up and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated, and the crude product is purified by column chromatography.

Step 2: Quaternization

-

Reaction Setup: The purified 2-benzylbenzothiazole (1.0 eq.) is dissolved in a suitable solvent (e.g., acetonitrile) and treated with an alkylating agent such as methyl iodide or methyl triflate (1.1 eq.) to quaternize the nitrogen atom.

-

Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures until completion.

-

Work-up and Purification: The resulting 2-benzyl-3-methyl-1,3-benzothiazolium salt can be isolated by precipitation and purified by recrystallization.

dot graph TD { A[2-Aminothiophenol + Phenylacetic Acid] --> B{Condensation}; B --> C[2-Benzylbenzothiazole]; C --> D{Quaternization with Alkyl Halide}; D --> E[2-Benzyl-3-alkyl-1,3-benzothiazolium Salt]; }

Synthesis of C-Benzyl Benzothiazolium Salt

Structural and Spectroscopic Differentiation

The isomeric placement of the benzyl group leads to distinct structural and spectroscopic signatures that are crucial for their characterization.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the isomeric structure. In N-benzyl benzothiazolium salts , the benzyl group is directly bonded to the nitrogen atom of the thiazolium ring. The C-N bond length and the torsion angles between the benzyl and benzothiazole ring systems are key parameters. In contrast, for C-benzyl benzothiazolium salts , the benzyl group is attached to the C2 carbon, and the crystal structure will show the quaternary nitrogen atom as part of the heterocyclic ring, typically with a smaller alkyl group attached. While crystal structures for various N-substituted benzothiazolium salts are available, specific comparative data for the C-benzyl isomer is less common in the literature.[10]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the N-benzyl and C-benzyl isomers.

-

¹H NMR:

-

N-Benzyl Isomer: The benzylic protons (Ar-CH₂-N⁺) typically appear as a singlet further downfield due to the direct attachment to the positively charged nitrogen atom.

-

C-Benzyl Isomer: The benzylic protons (Ar-CH₂-C) will also be a singlet but generally at a slightly more upfield position compared to the N-benzyl isomer. The protons on the N-alkyl group (e.g., N⁺-CH₃) will also be a key identifying feature.

-

-

¹³C NMR:

-

N-Benzyl Isomer: The benzylic carbon (Ar-CH₂-N⁺) will be significantly deshielded and appear at a characteristic downfield chemical shift.

-

C-Benzyl Isomer: The benzylic carbon (Ar-CH₂-C) will also be deshielded but to a lesser extent than in the N-benzyl isomer. The chemical shift of the C2 carbon of the benzothiazolium ring will be a key differentiator, being a quaternary carbon in the C-benzyl isomer.

-

| Spectroscopic Data Comparison (Hypothetical) | N-Benzyl Benzothiazolium | C-Benzyl Benzothiazolium |

| ¹H NMR (Benzylic CH₂) (ppm) | ~ 5.5 - 6.0 | ~ 4.5 - 5.0 |

| ¹³C NMR (Benzylic CH₂) (ppm) | ~ 55 - 65 | ~ 40 - 50 |

| ¹³C NMR (C2 of Benzothiazole) (ppm) | ~ 160 - 170 | ~ 170 - 180 (quaternary) |

UV-Vis and Fluorescence Spectroscopy

The electronic properties of the two isomers are expected to differ, leading to distinct absorption and emission spectra.

-

UV-Vis Absorption: The position of the benzyl group influences the π-conjugation of the system. While both isomers will exhibit characteristic absorptions for the benzothiazolium chromophore, the λ_max may differ. The N-benzyl isomer might show a more direct electronic communication between the benzyl group and the benzothiazolium ring.

-

Fluorescence: Benzothiazolium salts are known for their fluorescent properties. The quantum yield and emission wavelength can be highly sensitive to the substitution pattern. The proximity of the benzyl group to the charged nitrogen in the N-benzyl isomer could lead to different fluorescence quenching mechanisms compared to the C-benzyl isomer, where the benzyl group is further from the positive charge.[5][11][12]

Reactivity and Stability

The location of the benzyl group significantly impacts the reactivity and stability of the benzothiazolium ring.

-

N-Benzyl Isomer: The positive charge is localized on the nitrogen atom, which is directly attached to the benzyl group. This can influence the acidity of the benzylic protons and the overall stability of the cation.

-

C-Benzyl Isomer: The positive charge on the nitrogen atom can be delocalized to some extent through the π-system. The C2-carbon, being attached to the benzyl group, might be more susceptible to nucleophilic attack compared to the unsubstituted C2-position in the N-benzyl isomer. Theoretical studies can provide valuable insights into the relative stabilities of these isomers.[13]

Applications: Isomer-Dependent Functionality

The distinct properties of N-benzyl and C-benzyl benzothiazolium isomers can be leveraged for specific applications in drug development and materials science.

-

Drug Development: The benzothiazole scaffold is a key pharmacophore in many biologically active compounds.[14][15] The isomeric placement of a benzyl group can drastically alter the molecule's shape, lipophilicity, and ability to interact with biological targets. For instance, one isomer might exhibit potent anticancer activity while the other is inactive or displays a different pharmacological profile.[6]

-

Fluorescent Probes: The fluorescence properties of benzothiazolium dyes are highly dependent on their structure. The choice between an N-benzyl or C-benzyl isomer can be used to fine-tune the emission wavelength, quantum yield, and sensitivity to the local environment, making them suitable for different sensing and imaging applications.[4]

Conclusion

The distinction between N-benzyl and C-benzyl benzothiazolium isomers is a critical aspect of their chemistry that dictates their synthesis, physicochemical properties, and potential applications. A thorough understanding of these differences, supported by detailed experimental and computational analysis, is essential for the rational design of novel benzothiazolium-based compounds for a wide range of scientific endeavors. This guide serves as a foundational resource for researchers navigating the fascinating landscape of benzothiazolium chemistry.

References

- AAT Bioquest. (2023, January 13). What are the types of fluorescence quenching?

- Ossila. (n.d.). What is Fluorescence Quenching? | Types and Mechanisms.

-

MDPI. (n.d.). Synthesis and Theoretical Study of a New Type of Pentacyclic bis-Benzothiazolium Compound. [Link]

- Lirias. (2022, February 17).

- Fiveable. (n.d.). 7.3 Fluorescence quenching mechanisms - Photochemistry.

- BenchChem. (2025). Technical Support Center: Synthesis of 3-Benzyl-1,3-benzothiazol-2(3H)-one.

-

MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]

- ResearchGate. (n.d.). A novel, simple, and facile synthesis of 3-(3-benzyl-2,3-dihydrobenzo[ d ]thiazol-2-yl)benzo[ d ]oxazole-2(3 H )

-

PMC. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. [Link]

- Scientific Research Publishing. (2024, March 29). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy.

- Indian Academy of Sciences. (n.d.). Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles.

-

MDPI. (n.d.). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. [Link]

- PMC. (n.d.).

- Malaysian Journal of Analytical Sciences. (n.d.).

-

PMC. (n.d.). Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, an achiral compound crystallizing in space group P1 with Z = 1. [Link]

- PMC. (2025, April 11). Benzothiazolines Acting as Carbanion and Radical Transfer Reagents in Carbon–Carbon Bond Construction.

- BenchChem. (2025). Isomeric Scaffolds: A Comparative Analysis of 3-benzyl-1,3-benzothiazol-2(3H).

-

MDPI. (n.d.). Insight into Positional Isomerism of N-(Benzo[d]thiazol-2-yl)-o/m/p-Nitrobenzamide: Crystal Structure, Hirshfeld Surface Analysis and Interaction Energy. [Link]

- MDPI. (2024, March 30). Structural Study of N-(1,3-Benzothiazol-2-yl)

- ResearchGate. (2025, August 10).

- PMC. (n.d.). Fluorescence Quenching Properties and Bioimaging Applications of Readily Accessible Blue to Far-Red Fluorogenic Triazinium Salts.

-

PMC. (n.d.). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. [Link]

- ResearchGate. (2025, August 6). (PDF) Novel 3-benzylbenzo[d]thiazol-2(3H)

- ResearchGate. (n.d.). Some biologically active compounds with benzothiazole scaffold.

- Organic Chemistry Research. (n.d.).

- ResearchGate. (n.d.). 1 H NMR spectrum of 3-benzyl-5-ethoxybenzo[d]thiazol-2(3H)-iminium bromide (3i).

- RSC Publishing. (2025, October 31).

- RSC Publishing. (n.d.).

- ResearchGate. (2025, August 7). Regioselective synthesis of new variety of 1,4-benzothiazines.

- ResearchGate. (2025, August 7). (PDF) Biological activity of substituted benzothiazoles.

- University of Leicester. (2015, November 19).

- ResearchGate. (2017, October 29). Dynamic or static quenching of fluorescein/dabcyl and Cy5/BHQ-3?.

- PMC. (2020, April 29). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents.

- ACG Publications. (2014, June 19). Regioselective synthesis of new variety of 1,4-benzothiazines.

- ResearchGate. (2020, April 15). (PDF) Insight into Positional Isomerism of N-(Benzo[d]thiazol-2-yl)-o/m/p-Nitrobenzamide: Crystal Structure, Hirshfeld Surface Analysis and Interaction Energy.

- Organic Chemistry Portal. (n.d.).

-

PMC. (n.d.). Crystal structure of (E)-1-(3-benzyl-5-phenyl-1,3-thiazol-2-ylidene). [Link]

- ResearchGate. (2025, December 19). Synthesis of new N-Benzoxazole and N-Benzothiazole derivatives of 3-(4-Substituted- phenyl)aminoisoxazol-5(2H)-ones and comparison of their base induced rearrangement.

-

PMC. (n.d.). Synthesis and crystal structures of N-H, N-phenyl and N-benzyl-2-(4-hexyloxyphenyl)benzimidazoles. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. lirias.kuleuven.be [lirias.kuleuven.be]

- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ossila.com [ossila.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, an achiral compound crystallizing in space group P1 with Z = 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fiveable.me [fiveable.me]

- 12. What are the types of fluorescence quenching? | AAT Bioquest [aatbio.com]

- 13. scirp.org [scirp.org]

- 14. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]

- 15. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

An In-Depth Technical Guide to the Acidity of Benzylic Methylene Protons in Benzothiazolium Cations

Abstract

This technical guide provides a comprehensive examination of the factors governing the acidity of benzylic methylene protons in N-substituted benzothiazolium cations. The deprotonation of these cations at the benzylic position yields highly reactive zwitterionic ylides, which are pivotal intermediates in a myriad of synthetic and biological processes. This document elucidates the structural and environmental factors influencing the pKa of these protons, details robust experimental methodologies for their determination, and explores the profound implications of this acidity in the fields of organocatalysis, drug discovery, and mechanistic biochemistry. It is intended for researchers, medicinal chemists, and process development scientists seeking a deeper, mechanistically-grounded understanding of this important chemical class.

Introduction: The Significance of a Labile Proton

The benzothiazole scaffold is a privileged heterocyclic motif found in numerous FDA-approved drugs, diagnostic agents, and high-performance materials.[1][2][3] When the nitrogen atom of the benzothiazole ring is quaternized with a benzyl group, the resulting N-benzylbenzothiazolium cation acquires a unique chemical reactivity centered on the methylene bridge connecting the nitrogen to the phenyl ring. The protons of this methylene group exhibit significant acidity, a feature that is fundamental to the utility of these compounds.

The acidity stems from the potent electron-withdrawing nature of the cationic benzothiazolium ring system. Upon deprotonation, the resulting negative charge on the benzylic carbon is stabilized through resonance, forming a benzothiazolium ylide. This ylide is a key reactive intermediate, acting as a potent carbon nucleophile or as a precursor to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts.[4][5] Understanding and controlling the acidity of the parent cation is therefore paramount for harnessing its synthetic potential.

The biological relevance is epitomized by thiamine pyrophosphate (TPP), a coenzyme featuring a thiazolium ring.[6][7] The acidity of the C2-proton on the thiazolium ring is the cornerstone of its catalytic function, enabling the formation of a nucleophilic ylide that initiates key metabolic reactions such as the decarboxylation of pyruvate.[8][9] While not a benzylic proton, the principles of charge stabilization by the cationic thiazolium core are directly analogous and provide a vital biochemical context.

This guide will dissect the chemical principles governing this acidity, provide actionable protocols for its measurement, and illustrate its application in modern chemical and pharmaceutical science.

The Deprotonation Equilibrium: Structure and Stabilization

The central chemical event is the reversible deprotonation of the benzylic methylene proton by a base, establishing an equilibrium between the benzothiazolium cation and its conjugate base, the ylide.

The stability of the resulting ylide is the primary determinant of the cation's acidity (i.e., its pKa). A lower pKa signifies a more acidic proton and a more stable conjugate base. The stability of the ylide is governed by two key factors:

-

Inductive Effect: The positively charged nitrogen atom exerts a powerful electron-withdrawing inductive effect, polarizing the N-CH₂ bond and increasing the electropositivity of the methylene protons.

-

Resonance Delocalization: The lone pair of electrons on the benzylic carbon (the ylide) is delocalized into the benzothiazolium ring system. This delocalization distributes the negative charge over multiple atoms, significantly stabilizing the conjugate base. The adjacent phenyl ring also participates in this delocalization.

The following diagram illustrates this fundamental equilibrium.

Caption: Experimental workflow for determining pKa via UV-Vis spectrophotometric titration.

Applications in Synthesis and Drug Development

The acidity of benzylic benzothiazolium protons is not merely a theoretical curiosity; it is the linchpin for numerous practical applications.

Precursors to N-Heterocyclic Carbenes (NHCs) for Organocatalysis

Deprotonation of benzothiazolium salts is a primary route to N-heterocyclic carbenes (NHCs). These species are exceptional nucleophilic catalysts for a variety of transformations, including the benzoin condensation and the Stetter reaction. [5]The ease of carbene formation is directly related to the pKa of the precursor salt. A lower pKa means the carbene can be generated using a milder base, broadening the reaction's functional group tolerance.

The catalytic cycle of the benzoin condensation, initiated by a thiazolium-derived NHC, demonstrates this principle.

Caption: Simplified catalytic cycle for the benzoin condensation using a thiazolium NHC catalyst.

Role in Drug Discovery and Medicinal Chemistry

The benzothiazole core is a cornerstone in medicinal chemistry, with derivatives showing anticancer, antimicrobial, and anti-inflammatory activities. [10][11][12]The ability of N-substituted benzothiazolium salts to engage in specific chemical interactions is often central to their mechanism of action. For instance, their cationic nature can promote binding to negatively charged biological targets. Furthermore, their potential to act as precursors to reactive ylides or carbenes in situ could be a novel mechanism for covalent modification of target proteins. Some benzothiazolium salts have also been investigated as corrosion inhibitors, a property that relies on their ability to adsorb onto metal surfaces. [13][14][15]

Conclusion

The acidity of the benzylic methylene protons in N-benzylbenzothiazolium cations is a defining characteristic that underpins their utility across chemistry and biology. This acidity is a tunable property, responsive to subtle changes in electronic structure and solvent environment. By understanding the principles of ylide stabilization and employing rigorous methods for pKa determination, researchers can rationally design and deploy these versatile compounds as catalysts, synthetic intermediates, and potential therapeutic agents. The continued exploration of this chemical space promises to yield new synthetic methodologies and novel drug candidates, reinforcing the enduring importance of the benzothiazole scaffold.

References

-

Bordwell pKa Table. (n.d.). Organic Chemistry Data. Retrieved from [Link] [16]2. Dougan, A. J., et al. (2020). N‐Methyl‐Benzothiazolium Salts as Carbon Lewis Acids for Si−H σ‐Bond Activation and Catalytic (De)hydrosilylation. Angewandte Chemie International Edition, 59(35), 15029-15034. Retrieved from [Link] [17]3. Shafique, S., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Molecules, 29(5), 1105. Retrieved from [Link] [1]4. Ghorai, M. K., et al. (2012). Benzothiazines in organic synthesis. An approach to floresolide B. Beilstein Journal of Organic Chemistry, 8, 1506-1512. Retrieved from [Link] [18]5. Holloczki, O., et al. (2011). pKas of the conjugate acids of N-heterocyclic carbenes in water. Chemical Communications, 47(37), 10350-10352. Retrieved from [Link] [19]6. Wikipedia contributors. (2023). Thiamine pyrophosphate. Wikipedia, The Free Encyclopedia. Retrieved from [Link] [6]7. Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 8(5), 1-10. Retrieved from [Link] [10]8. Chen, Y., et al. (2010). pKas of the conjugate acids of N-heterocyclic carbenes in water. ResearchGate. Retrieved from [Link] [20]9. Barrahi, A., et al. (2024). Elucidating the adsorption mechanism and corrosion inhibition performance of benzothiazolium salts on carbon steel in acidic solution. ResearchGate. Retrieved from [Link] [13]10. LibreTexts. (2021). 25.3: Thiamine Pyrophosphate- Vitamin B1. Chemistry LibreTexts. Retrieved from [Link] [8]11. Mohamed-Ezzat, R. A., & Elgemeie, G. H. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 15, 41724-41832. Retrieved from [Link] [2]12. Barrahi, A., et al. (2024). Elucidating the adsorption mechanism and corrosion inhibition performance of benzothiazolium salts on carbon steel in acidic solution. RSC Advances, 14(3), 1757-1776. Retrieved from [Link] [14]13. Shafique, S., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Taylor & Francis Online. Retrieved from [Link] [11]14. University of California, Davis. (n.d.). CHEM 440 - Thiamine pyrophosphate. Retrieved from [Link] [7]15. Richard, J. P., et al. (2009). The protonation of carbenes: structural effects on the α-proton acidity of carbocations. Arkivoc, 2009(5), 143-162. Retrieved from [Link] [21]16. Zhang, Y., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(11), 3186. Retrieved from [Link] [12]17. Ye, Z., et al. (2018). Acidity Scale of N-Heterocyclic Carbene Precursors: Can We Predict the Stability of NHC–CO2 Adducts?. Organic Letters, 20(16), 4974-4978. Retrieved from [Link] [22]18. Kamal, A., et al. (2021). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. Retrieved from [Link] [3]19. Pápai, Z., et al. (2020). Synthesis of Six-Membered N-Heterocyclic Carbene Precursors Based on Camphor. Molecules, 25(22), 5462. Retrieved from [Link] [23]20. Booker, S. J. (2009). Radical reactions of thiamin pyrophosphate in 2-oxoacid oxidoreductases. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1794(7), 1035-1047. Retrieved from [Link] [9]21. Wang, Z., et al. (2019). The calculated pKas for thiazolium salts (M) in DMSO. ResearchGate. Retrieved from [Link] [24]22. Barrahi, A., et al. (2024). Elucidating the adsorption mechanism and corrosion inhibition performance of benzothiazolium salts on carbon steel in acidic solution. RSC Advances, 14, 1757-1776. Retrieved from [Link] [15]23. LibreTexts. (2021). Reactions of Ylides. Chemistry LibreTexts. Retrieved from [Link] [4]24. Mohamed-Ezzat, R. A., & Elgemeie, G. H. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 15, 41724-41832. Retrieved from [Link] [25]25. Kluger, R., & Gish, G. (1982). Mechanisms of thiamine-catalyzed reactions. Kinetic analysis of the decarboxylation of pyruvate by 3,4-dimethylthiazolium ion in water and ethanol. Journal of the American Chemical Society, 104(24), 6871-6876. Retrieved from [Link] [26]26. Glorius, F. (Ed.). (2007). N-Heterocyclic Carbenes: From Laboratory Curiosities to Efficient Synthetic Tools. Wiley-VCH. Retrieved from [Link] [5]27. S. I., N. (2012). Thiazolium and Benzothiazolium Ionic Liquids, Ionic Liquids – Classes and Properties. ResearchGate. Retrieved from [Link] [27]28. Evans, M. (2019, August 13). 10.07 Structure and Reactivity of Ylides [Video]. YouTube. Retrieved from [Link] [28]29. Leito, I., et al. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Retrieved from [Link] [29]30. Leito, I., et al. (2016). On the basicity of conjugated nitrogen heterocycles in different media. FULIR. Retrieved from [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. api.pageplace.de [api.pageplace.de]

- 6. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]

- 7. CHEM 440 - Thiamine pyrophosphate [guweb2.gonzaga.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Radical reactions of thiamin pyrophosphate in 2-oxoacid oxidoreductases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmacyjournal.in [pharmacyjournal.in]

- 11. jchemrev.com [jchemrev.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Elucidating the adsorption mechanism and corrosion inhibition performance of benzothiazolium salts on carbon steel in acidic solution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Elucidating the adsorption mechanism and corrosion inhibition performance of benzothiazolium salts on carbon steel in acidic solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. organicchemistrydata.org [organicchemistrydata.org]

- 17. N‐Methyl‐Benzothiazolium Salts as Carbon Lewis Acids for Si−H σ‐Bond Activation and Catalytic (De)hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Benzothiazines in organic synthesis. An approach to floresolide B - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pKas of the conjugate acids of N-heterocyclic carbenes in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. arkat-usa.org [arkat-usa.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Synthesis of Six-Membered N-Heterocyclic Carbene Precursors Based on Camphor [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

- 28. m.youtube.com [m.youtube.com]

- 29. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

Common counter-ions for 2-benzyl-3-methylbenzothiazolium (iodide, perchlorate)

Technical Guide | Chemical Synthesis & Application

Executive Summary

In the development of benzothiazolium-based functional materials—ranging from cyanine dye precursors to non-linear optical (NLO) candidates—the choice of counter-ion is rarely trivial. For the specific cation 2-benzyl-3-methylbenzothiazolium , the transition between iodide (I⁻) and perchlorate (ClO₄⁻) represents a critical decision point that dictates solubility, crystallinity, thermal stability, and safety profile.

This guide provides a technical analysis of these two dominant counter-ions, offering validated protocols for their synthesis and exchange. It is designed for researchers requiring high-purity isolation for spectroscopic characterization or biological assay development.

The Cationic Core: 2-Benzyl-3-methylbenzothiazolium

Before addressing the anions, it is essential to understand the cation's behavior. The 2-benzyl-3-methylbenzothiazolium core possesses an active methylene group at the benzylic position (C2-CH₂-Ph). The acidity of these protons is significantly enhanced by the electron-withdrawing nature of the quaternized nitrogen (N3⁺).

-

Reactivity Implication: This cation is highly susceptible to deprotonation by weak bases, leading to the formation of anhydrobases (enamines), which are the reactive intermediates for cyanine dye synthesis.

-

Stability: The choice of counter-ion influences the pKa of these methylene protons and the lattice energy of the solid salt, directly affecting shelf-life and hygroscopicity.

Comparative Analysis: Iodide vs. Perchlorate

The selection between iodide and perchlorate should be driven by the intended downstream application.

Table 1: Physicochemical & Operational Comparison

| Feature | Iodide Salt (I⁻) | Perchlorate Salt (ClO₄⁻) |

| Primary Utility | Synthetic Intermediate | Analytical Standard / Optical Material |

| Solubility (Water) | Moderate to High | Low (Precipitates readily) |

| Solubility (Organics) | Low in non-polar; Soluble in MeOH | Soluble in polar aprotic (DMF, DMSO) |

| Crystallinity | Often forms needles; can be hygroscopic | Forms robust blocks/prisms; superior for XRD |

| Heavy Atom Effect | Yes (Quenches fluorescence) | Negligible |

| Nucleophilicity | High (I⁻ is nucleophilic) | Non-coordinating / Non-nucleophilic |

| Safety Profile | Low acute toxicity; stains skin | Explosion Hazard (Dry); Thyroid disruptor |

The "Why" Behind the Choice

Case for Iodide (The Synthetic Workhorse)

The iodide salt is the kinetic product of the Menschutkin reaction (alkylation). When 2-benzylbenzothiazole reacts with methyl iodide, the iodide anion is native to the process.

-

Pros: One-step synthesis; high atom economy.

-

Cons: The iodide ion is a "soft" base and a heavy atom. In fluorescence studies, I⁻ causes collisional quenching (heavy atom effect), reducing quantum yield. In biological assays, high iodide concentrations can interfere with thyroid function, though less potently than perchlorate.

Case for Perchlorate (The Analytical Standard)